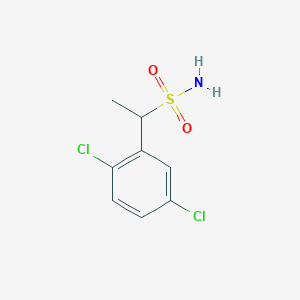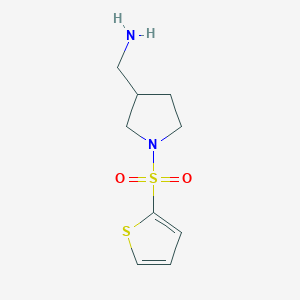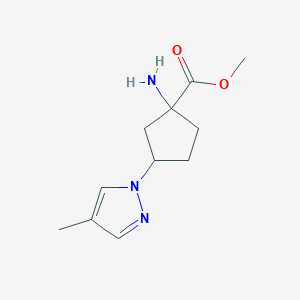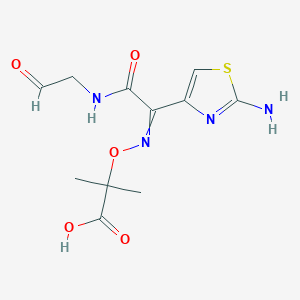![molecular formula C30H22N2 B13641605 4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B13641605.png)
4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine is an organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its excellent hole-transporting properties, making it a valuable material in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine typically involves Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger batches. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and biosensing applications.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Widely used in the production of OLEDs, photovoltaic cells, and other optoelectronic devices
Mécanisme D'action
The mechanism by which 4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine exerts its effects is primarily through its role as a hole-transporting material. It facilitates the movement of positive charge carriers (holes) within organic electronic devices, enhancing their efficiency and performance. The molecular targets and pathways involved include the interaction with the active layers of OLEDs and other optoelectronic components .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Known for its high hole mobility and used in similar applications.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl: An isomer with different electronic properties due to the meta-linkage.
Uniqueness
4’-(9H-Carbazol-9-yl)-N-phenyl-[1,1’-biphenyl]-4-amine stands out due to its unique combination of thermal stability, high glass transition temperature, and excellent hole-transporting properties. These characteristics make it particularly suitable for use in high-performance OLEDs and other advanced optoelectronic devices .
Propriétés
Formule moléculaire |
C30H22N2 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
4-(4-carbazol-9-ylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C30H22N2/c1-2-8-24(9-3-1)31-25-18-14-22(15-19-25)23-16-20-26(21-17-23)32-29-12-6-4-10-27(29)28-11-5-7-13-30(28)32/h1-21,31H |
Clé InChI |
DPPUCHIVZNMDEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)
![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)










